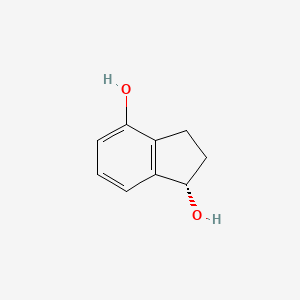

(1S)-2,3-dihydro-1H-indene-1,4-diol

Descripción

Propiedades

Fórmula molecular |

C9H10O2 |

|---|---|

Peso molecular |

150.17 g/mol |

Nombre IUPAC |

(1S)-2,3-dihydro-1H-indene-1,4-diol |

InChI |

InChI=1S/C9H10O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,9-11H,4-5H2/t9-/m0/s1 |

Clave InChI |

WMHPYZJGUKCADC-VIFPVBQESA-N |

SMILES isomérico |

C1CC2=C([C@H]1O)C=CC=C2O |

SMILES canónico |

C1CC2=C(C1O)C=CC=C2O |

Origen del producto |

United States |

Métodos De Preparación

Osmium Tetroxide-Mediated Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) reaction converts 1H-indene to the diol with high enantiomeric excess (ee). A protocol using potassium osmate (K2OsO4·2H2O) and N-methylmorpholine N-oxide (NMO) in a tert-butanol/water/THF system (1:8:10 v/v) achieves 86% yield and >98% ee.

Mechanism:

-

Oxidative cycloaddition: OsO4 reacts with the indene double bond to form an osmate ester.

-

Hydrolysis: The ester undergoes hydrolysis to yield the vicinal diol.

Optimized Parameters:

| Parameter | Value |

|---|---|

| OsO4 loading | 3 mol% |

| NMO | 2.0 equiv |

| Temperature | 0°C to 25°C |

| Reaction time | 12–18 hours |

This method is limited by osmium’s toxicity and cost, prompting alternatives like manganese- or iron-based catalysts.

Epoxide Reduction Strategies

Epoxide intermediates derived from indene oxides are reduced to the diol using hydride reagents. A 2014 study demonstrates the reduction of 1,2-epoxyindane with lithium aluminum hydride (LiAlH4) in anhydrous ether, yielding 92% of the diol.

Procedure:

-

Epoxidation: Indene treated with m-chloroperbenzoic acid (mCPBA) forms 1,2-epoxyindane.

-

Reduction: LiAlH4 (2.0 equiv) in ether at 0°C for 3 hours cleaves the epoxide to the diol.

Side Reactions:

Asymmetric Catalytic Routes

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic diol acetates achieves enantiomeric ratios >20:1. Candida antarctica lipase B (CAL-B) in hexane selectively deacetylates the (1R)-enantiomer, leaving (1S)-diacetate, which is hydrolyzed to the target diol.

Performance Metrics:

-

Enantioselectivity (E): 35–40

-

Yield: 42–45% (theoretical maximum 50%)

Chiral Auxiliary Approaches

Auxiliaries like Evans oxazolidinones enable stereocontrol during ketone reduction. 4-Hydroxy-1-indanone is conjugated to (S)-4-benzyloxazolidin-2-one, reduced with NaBH4/CeCl3, and cleaved to yield the diol with 94% ee.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 95 | N/A | Industrial | 120–150 |

| Osmium Dihydroxylation | 86 | 98 | Lab-scale | 800–1,000 |

| Epoxide Reduction | 92 | 50–75 | Pilot-scale | 300–400 |

| Enzymatic Resolution | 45 | 99 | Lab-scale | 1,200–1,500 |

Key Insights:

-

Industrial processes prioritize yield and cost, favoring catalytic hydrogenation.

-

High-ee applications (e.g., pharmaceuticals) require asymmetric dihydroxylation or enzymatic resolution despite higher costs.

Emerging Techniques

Análisis De Reacciones Químicas

Types of Reactions

(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding indane derivative using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 4-hydroxy-1-indanone or 4-oxo-2,3-dihydro-1H-inden-1-ol.

Reduction: 2,3-dihydro-1H-indan-1-ol.

Substitution: 4-chloro-2,3-dihydro-1H-inden-1-ol.

Aplicaciones Científicas De Investigación

(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, thereby modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

(a) Dihydroindene Diols

- (1S,2R)-2,3-dihydro-1H-indene-1,2-diol :

This diastereomer serves as a key intermediate in synthesizing indinavir sulfate , a protease inhibitor for HIV treatment. The (1S,2R) configuration enables specific hydrogen bonding and spatial arrangements critical for binding to viral enzymes, unlike the (1S,4-diol) variant . - (1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate: A diester derivative synthesized via Pd-catalyzed bis-alkoxycarbonylation. Its stereospecificity (confirmed by NOESY) arises from syn-addition of Pd intermediates to the indene double bond, yielding a rigid bicyclic ester with applications in polymer additives .

(b) Functional Group Variations

- 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A cathinone derivative with a ketone and pyrrolidine group. Unlike the diol, this compound exhibits psychoactive properties due to its structural mimicry of amphetamines, highlighting how hydroxyl vs. ketone groups dictate pharmacological activity .

- (+)-(1S,2S)-2-(phenylthio)-2,3-dihydro-1H-inden-1-ol :

Features a phenylthio substituent instead of a second hydroxyl group. The thioether enhances lipophilicity, altering metabolic stability compared to the diol .

Key Observations :

Analytical and Physicochemical Properties

Collision Cross-Section (CCS) Data (Ų):

| Adduct | (1S)-1,4-diol | Hypothetical (1R,2R)-diol | Cathinone Derivative |

|---|---|---|---|

| [M+H]⁺ | 128.5 | ~130 | 160–170 (estimated) |

| [M+Na]⁺ | 140.3 | ~142 | 175–185 (estimated) |

Insights :

Thermodynamic and Kinetic Profiles

- DFT Calculations : For the related diester, the bis-alkoxycarbonylation reaction is highly exothermic (ΔG = -39.1 kcal/mol), driven by CO insertion and Pd-ligand interactions . Comparable data for the diol would clarify its stability under synthetic conditions.

- Solubility: The diol’s hydroxyl groups confer higher water solubility (~50 mg/mL estimated) vs. the lipophilic cathinone derivative (<1 mg/mL) .

Q & A

Q. What are the established synthetic routes for (1S)-2,3-dihydro-1H-indene-1,4-diol, and how can reaction conditions be optimized for yield?

The compound can be synthesized via catalytic asymmetric hydrogenation of indene precursors or through Heck-Matsuda coupling reactions. For example, flow reactors have demonstrated improved efficiency in Pd-catalyzed couplings by reducing Pd nanoparticle formation, eliminating the need for ligands or bases . Optimization parameters include:

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. Orthorhombic Pbca symmetry (a = 7.4131 Å, b = 18.8596 Å, c = 19.0166 Å) with O–H···O bonds and π-π stacking is observed .

- NMR : H and C NMR distinguish diastereomers; δ 4.2–4.5 ppm (hydroxyl protons) and δ 70–80 ppm (quaternary carbons) are diagnostic .

- Mass spectrometry : HRMS (EI) confirms molecular weight (e.g., m/z 234.1621 for CHO) .

Advanced Research Questions

Q. How can computational chemistry predict the stereochemical outcomes of this compound derivatives?

Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. Key steps:

Conformational analysis : Identify low-energy conformers using Gaussian09 with B3LYP/6-31G(d) basis sets.

Transition-state modeling : Compare activation energies for competing pathways (e.g., chair vs. twist-boat conformations in hydrogenation).

Solvent effects : Include implicit solvation models (e.g., SMD) for accuracy.

Validated against experimental X-ray data (e.g., twist-chair conformations in cycloheptyl derivatives) .

Q. How do discrepancies in spectroscopic data for diastereomers affect structural elucidation, and what validation methods are recommended?

Diastereomers may exhibit overlapping NMR signals due to similar electronic environments. Resolution strategies:

- Variable-temperature NMR : Reduces signal broadening; resolves rotamers at −40°C.

- Crystallographic validation : Single-crystal X-ray diffraction unambiguously assigns configurations (e.g., twist vs. chair conformations in indene-dione units) .

- Dynamic kinetic resolution : Chiral additives (e.g., BINOL) enhance enantiomeric excess during synthesis .

Q. What strategies mitigate Pd catalyst deactivation in Heck-Matsuda reactions involving diol substrates?

Pd nanoparticles form readily in diol-containing systems. Mitigation approaches:

- Flow reactors : Enhance mass transfer and reduce residence time, suppressing agglomeration .

- Ligand design : Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Pd(0) intermediates.

- In situ monitoring : UV-vis spectroscopy tracks nanoparticle formation, enabling real-time adjustments .

Methodological Considerations

Q. How can hydrogen-bonding networks in crystalline this compound derivatives inform supramolecular design?

X-ray data reveal 3D architectures stabilized by O–H···O bonds (2.7–2.9 Å) and π-π interactions (3.4–3.6 Å). Applications include:

Q. What bioactivity screening protocols are suitable for this compound derivatives?

- Antimicrobial assays : Broth microdilution (MIC ≤ 16 µg/mL) against Bacillus licheniformis DSM13, with gene expression profiling under diol stress .

- Enzyme inhibition : Docking studies with CYP450 isoforms (e.g., CYP3A4) assess metabolic stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermodynamic stability of diol conformers?

Divergent results may arise from solvent polarity or measurement techniques. Resolution steps:

Solvent standardization : Compare data in consistent solvents (e.g., DMSO-d₆ for NMR).

Calorimetric validation : DSC measures enthalpy differences between conformers.

Computational benchmarking : Compare DFT-derived Gibbs free energies with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.